(2Z,4Z)-Octa-2,4-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,4Z)-Octa-2,4-dienoic acid is an organic compound characterized by the presence of two conjugated double bonds in the Z configuration This compound is a type of diene, which is a molecule containing two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4Z)-Octa-2,4-dienoic acid typically involves the use of specific reagents and conditions to ensure the correct configuration of the double bonds. One common method involves the use of organometallic reagents to introduce the double bonds in the desired configuration. For example, the reaction of a suitable alkyne with a halide under catalytic conditions can yield the desired diene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z,4Z)-Octa-2,4-dienoic acid can undergo various types of chemical reactions, including:
Oxidation: The double bonds in the molecule can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydrogen atoms on the double bonds can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can yield alkanes.
Scientific Research Applications
(2Z,4Z)-Octa-2,4-dienoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies of enzyme-catalyzed reactions involving dienes.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which (2Z,4Z)-Octa-2,4-dienoic acid exerts its effects involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds. These double bonds can interact with other molecules, leading to the formation of new chemical bonds and the generation of different products. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
(2Z,4E)-Hexa-2,4-dienoic acid: Another diene with a different configuration of double bonds.
(2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid: A similar compound with an additional hydroxyl group.
Uniqueness
(2Z,4Z)-Octa-2,4-dienoic acid is unique due to its specific configuration of double bonds, which imparts distinct chemical properties and reactivity compared to other dienes. This makes it valuable in various chemical syntheses and applications.
Properties
Molecular Formula |
C8H12O2 |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(2Z,4Z)-octa-2,4-dienoic acid |
InChI |
InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h4-7H,2-3H2,1H3,(H,9,10)/b5-4-,7-6- |
InChI Key |
QZGIOJSVUOCUMC-RZSVFLSASA-N |
Isomeric SMILES |
CCC/C=C\C=C/C(=O)O |
Canonical SMILES |
CCCC=CC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.